Technical Whitepaper: Omeprazole-d3 Sodium – Deuterated Standards in Bioanalysis
Technical Whitepaper: Omeprazole-d3 Sodium – Deuterated Standards in Bioanalysis
Executive Summary
This technical guide details the structural properties, physicochemical characteristics, and bioanalytical applications of Omeprazole-d3 sodium , a stable isotope-labeled internal standard (IS). Designed for researchers and drug development professionals, this document focuses on the critical role of deuterated standards in mitigating matrix effects during LC-MS/MS quantification of proton pump inhibitors (PPIs). We explore the specific advantages of the sodium salt form, including enhanced aqueous solubility and stability profiles, and provide a validated experimental framework for its use in pharmacokinetic (PK) studies.
Chemical Identity & Structure
Omeprazole-d3 sodium is the sodium salt of Omeprazole labeled with three deuterium atoms, typically at the methoxy group of the benzimidazole moiety or the pyridine ring. The specific position of the label dictates the mass spectral transitions and must be verified against the certificate of analysis (CoA) for each batch.
Structural Specifications
| Property | Description |
| Chemical Name | Sodium 5-(trideuteriomethoxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
| Common Name | Omeprazole-d3 Sodium |
| CAS Number | 934293-92-2 (Free base generic); Salt forms often referenced by base CAS or specific catalog IDs (e.g., 1215629-45-0 for unlabeled salt).[1] |
| Molecular Formula | C₁₇H₁₅D₃N₃NaO₃S |
| Molecular Weight | ~369.41 g/mol (Salt); Free base ~348.42 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Freely soluble in water and methanol; sparingly soluble in acetonitrile. |
| pKa | ~4.0 (Pyridinium N) and ~8.8 (Benzimidazole N-H, lost in Na salt) |
The Deuterium Advantage
The substitution of Hydrogen (
-
Kinetic Isotope Effect (KIE): The C-D bond is shorter and stronger than the C-H bond. If the deuterium is placed at a metabolic soft spot (e.g., O-methyl group subject to O-demethylation), the metabolic stability of the IS may differ from the analyte. For pure quantification, this is generally acceptable, but for metabolic tracing, position matters.
-
Co-elution: Omeprazole-d3 co-elutes with Omeprazole. This is the primary mechanism for correcting matrix effects (ion suppression/enhancement) caused by phospholipids or other plasma components.
Physicochemical Properties & Stability Logic
Acid Lability (The "Achilles Heel")
Omeprazole is a benzimidazole sulfoxide. In acidic conditions (
-
Implication for IS: The sodium salt form is alkaline, providing inherent stability in the solid state and aqueous stock solutions.
-
Handling Rule: Never dissolve Omeprazole-d3 sodium in acidic solvents (e.g., 0.1% Formic Acid) for long-term storage. Use 10-50 mM Ammonium Bicarbonate (
) or pure Methanol.
Mass Spectrometry Transitions
The choice of Multiple Reaction Monitoring (MRM) transitions depends on the deuteration site.
| Label Position | Precursor Ion ( | Product Ion ( | Note |
| Benzimidazole-d3 | 349.1 | 198.1 | Fragment is the unlabeled pyridine moiety. |
| Pyridine-d3 | 349.1 | 201.1 | Fragment retains the labeled pyridine moiety. |
Expert Insight: The transition 349.1
Experimental Framework: Bioanalytical Protocol
This protocol outlines the extraction of Omeprazole from human plasma using Omeprazole-d3 sodium as the Internal Standard.
Reagent Preparation
-
IS Stock Solution (1 mg/mL): Dissolve 1.0 mg Omeprazole-d3 Sodium in 1 mL of Methanol or 50 mM Ammonium Bicarbonate . Do not use water alone if pH is uncontrolled.
-
IS Working Solution (500 ng/mL): Dilute Stock 1:2000 in Methanol:Water (50:50 v/v). Prepare fresh daily.
Sample Preparation (Liquid-Liquid Extraction)
We utilize LLE over Protein Precipitation (PPT) to ensure cleaner extracts and minimize phospholipid buildup on the LC column.
-
Aliquot: Transfer 200 µL of plasma into a clean glass tube.
-
Spike: Add 20 µL of IS Working Solution (Omeprazole-d3). Vortex gently.
-
Alkalinize: Add 50 µL of 0.1 M Sodium Carbonate (
).-
Why? Ensures Omeprazole is in its neutral/anionic form to prevent acid degradation and improve extraction efficiency into organic solvent.
-
-
Extract: Add 1.5 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Agitate: Mechanical shaker for 10 minutes. Centrifuge at 4,000
for 5 minutes. -
Dry: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[2][3]
-
Reconstitute: Dissolve residue in 200 µL of Mobile Phase (Initial conditions).
LC-MS/MS Parameters[4][5]
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) or 0.1% Formic Acid (if run time is <3 min).
-
Note: While Omeprazole is acid-labile, rapid chromatography with acidic mobile phases is standard practice because the residence time is short.
-
-
Flow Rate: 0.4 mL/min.[5]
Visualizations
Bioanalytical Workflow Logic
The following diagram illustrates the critical decision points in the sample preparation workflow to preserve the integrity of the acid-labile Omeprazole-d3.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring pH stability of Omeprazole-d3.
Metabolic & Fragmentation Pathway
Understanding the metabolic fate helps in selecting the correct IS transition. The diagram below maps the primary metabolic routes and the MS fragmentation logic.
Caption: Metabolic pathways (CYP2C19/CYP3A4) and MS fragmentation leading to the common m/z 198 ion.[5][6][7][8]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46781847, 5-Hydroxy Omeprazole-d3 Sodium Salt. Retrieved from [Link]
-
Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Shimadzu. (2025). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from [Link]
Sources
- 1. 5-Hydroxy Omeprazole-d3 Sodium Salt | LGC Standards [lgcstandards.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
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